Superior CDK9 Selectivity of a 6-(2-Methoxyphenyl)pyrimidin-4-amine Derivative (Coumarin 30i)
The coumarin derivative '30i', which is built upon the 6-(2-methoxyphenyl)pyrimidin-4-amine scaffold, demonstrates exceptional selectivity for CDK9. This selectivity is quantified as being 8,300-fold higher against CDK9 compared to CDK7 . The high selectivity is attributed to the specific interactions of the coumarin moiety within the flexible hinge/αD region of CDK9, a region that is sterically hindered in other CDKs . This level of selectivity is critical for minimizing off-target toxicity and is a key differentiator from less selective pan-CDK inhibitors.
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | CDK9 IC50 (Compound 30i) |
| Comparator Or Baseline | CDK7 IC50 (Compound 30i) |
| Quantified Difference | 8,300-fold selectivity |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This data demonstrates that derivatives of this scaffold can achieve unprecedented CDK9 selectivity, a critical factor for developing safer cancer therapeutics by minimizing off-target effects.
